molecular formula C7H5NOS B8779676 Thieno[3,2-c]pyridin-7(6H)-one

Thieno[3,2-c]pyridin-7(6H)-one

货号: B8779676
分子量: 151.19 g/mol
InChI 键: SQWKFBLKOGDINN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[3,2-c]pyridin-7(6H)-one is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

Thieno[3,2-c]pyridin-7(6H)-one and its derivatives have demonstrated significant pharmacological activities, particularly in the following areas:

A. Antithrombotic Activity

  • Compounds derived from this compound have shown potential as antithrombotics , inhibiting blood platelet aggregation. This is crucial for developing treatments for thromboembolic disorders .

B. Antitumor Activity

  • Recent studies have identified this compound derivatives as promising candidates for cancer treatment. For instance, certain derivatives have been tested against breast cancer cell lines, demonstrating notable cytotoxic effects and the ability to inhibit tumor growth .

C. Antimicrobial Properties

  • This compound derivatives have also been evaluated for their antimicrobial activity. They exhibited effectiveness against various bacterial strains and fungi, indicating their potential as antimicrobial agents in pharmaceutical applications .

Synthesis and Characterization

The synthesis of this compound typically involves multiple methods including cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Antitumor Potential

A study evaluated a series of this compound derivatives against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The compounds were found to significantly reduce cell viability at concentrations as low as 13 µM. The mechanism involved cell cycle arrest and apoptosis induction, highlighting their therapeutic potential against aggressive cancer types .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific compounds showed strong inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections caused by resistant bacterial strains .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
This compoundAntithromboticPlatelet aggregationNot specified
Derivative AAntitumorMDA-MB-231 (TNBC)13 µM
Derivative BAntimicrobialStaphylococcus aureus100 µg/mL
Derivative CAntimicrobialEscherichia coli200 µg/mL

Table 2: Synthesis Methods Overview

MethodDescription
CyclizationFormation of the thieno ring via cyclization reactions
Functional Group ModificationAltering substituents to enhance biological activity
Characterization TechniquesNMR, IR spectroscopy, mass spectrometry for verification

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Thieno[3,2-c]pyridin-7(6H)-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A high-yield synthesis involves reacting 7-methoxy-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine hydrochloride with tosyl chloride in dichloromethane/water under basic conditions (K₂CO₃). Optimizing stoichiometry (1:2.5 molar ratio of substrate to K₂CO₃) and solvent polarity achieves yields >95% . Alternative routes include cyclization of thieno-pyridine precursors using carbon disulfide in pyridine, as seen in fused heterocyclic assemblies .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR reveals distinct resonances for the thiophene (δ 6.8–7.2 ppm) and pyridinone (δ 3.5–4.2 ppm) protons. DEPT and 2D NMR (HSQC, HMBC) confirm connectivity, while HRMS provides exact mass verification (e.g., [M+H]+ = 166.0321) .

Q. What are the key considerations in designing biological assays for this compound derivatives?

  • Methodological Answer : Prioritize solubility (use DMSO/PBS buffers), stability (pH 7.4, 37°C), and cell permeability. For antimicrobial testing, follow Clinical and Laboratory Standards Institute (CLSI) guidelines using Staphylococcus aureus and Escherichia coli strains. Minimum Inhibitory Concentration (MIC) assays at 24–48 hours are standard .

Advanced Research Questions

Explain the role of this compound derivatives in heterocyclic assembly reactions.

  • Methodological Answer : The compound acts as a dinucleophile in cascade reactions. For example, reacting with carbon disulfide forms imidazo-thieno-pyrimidine systems via sequential nucleophilic attack and cyclization (Scheme 24, yield: 65–78%). Substituent positioning (e.g., methyl groups) influences regioselectivity .

Q. How do structural modifications at position 3 or 4 affect the bioactivity of this compound derivatives?

  • Methodological Answer : Nitro groups at position 3 (e.g., 3-nitro-thieno[3,2-c]pyridine) enhance antimicrobial activity (MIC: 8 µg/mL vs. Bacillus subtilis), while halogenation at position 4 improves cytotoxicity (IC₅₀: 12 µM in HeLa cells). SAR studies require systematic substitutions and docking simulations to map binding interactions .

Discuss challenges in coupling reactions involving this compound and strategies to enhance efficiency.

  • Methodological Answer : Steric hindrance from the fused ring system reduces coupling yields (e.g., Suzuki-Miyaura reactions). Using Pd(OAc)₂/XPhos catalysts and microwave-assisted heating (100°C, 1 hour) improves efficiency (76% yield for thieno[2,3-c]pyridin-7-one arylations) .

Analyze contradictory data in the literature regarding the reactivity of this compound in heterocyclic formation.

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., pyridine vs. DMF) and substituent effects. For instance, carbon disulfide reactions in pyridine yield imidazo-pyrimidines (Scheme 24), while DMF promotes thiopyrano-thieno systems (Scheme 28). Controlled solvent screening and DFT calculations resolve mechanistic ambiguities .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate logP values (1.97–2.3) with bioavailability. Density Functional Theory (DFT) optimizes geometry (B3LYP/6-31G* basis set) to predict dipole moments (4.2–5.1 D) and solubility (LogS: -3.1 to -2.5) .

Evaluate the impact of substituents on the pharmacokinetic properties of this compound-based compounds.

  • Methodological Answer : Hydrophobic groups (e.g., cyclopropyl, aryl) increase plasma protein binding (>90%) but reduce renal clearance. In vivo studies in rodents show methyl derivatives (t₁/₂: 3.2 hours) outperform halogenated analogs (t₁/₂: 1.8 hours). Metabolite profiling via LC-MS/MS identifies glucuronidation as the primary detox pathway .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : X-ray crystallography confirms bond lengths (C-S: 1.68 Å) and dihedral angles (thiophene-pyridinone: 12°). Dynamic NMR (EXSY) at variable temperatures (25–60°C) detects rotational barriers in substituents, while HRMS/MS fragments validate isomeric purity .

属性

分子式

C7H5NOS

分子量

151.19 g/mol

IUPAC 名称

6H-thieno[3,2-c]pyridin-7-one

InChI

InChI=1S/C7H5NOS/c9-6-4-8-3-5-1-2-10-7(5)6/h1-3H,4H2

InChI 键

SQWKFBLKOGDINN-UHFFFAOYSA-N

规范 SMILES

C1C(=O)C2=C(C=CS2)C=N1

产品来源

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-dihydro-5-tosylthieno[3,2-c]pyridin-7(4H)-one (1.24 g, 4.03 mmol, 1.0 equiv) in HOt-Bu (15.0 mL) was added KOt-Bu (904 mg, 8.06 mmol, 2.0 equiv) and heated to reflux for 2 h. The mixture was quenched with water and then extracted with ethyl acetate. Purification by column chromatography using 50% ethyl acetate in hexanes elution gave 1.09 g of white solid, 89%.
Name
5,6-dihydro-5-tosylthieno[3,2-c]pyridin-7(4H)-one
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。